N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that contains both thiazole and benzothiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole-containing molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 4-methyl-2-chloromethylthiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzothiazole ring, converting it to dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions are common at the benzothiazole ring, especially at the C-2 position
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated benzothiazole derivatives
Scientific Research Applications
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators .
Comparison with Similar Compounds
Benzothiazole: Shares the benzothiazole ring but lacks the thiazole moiety.
Thiazole: Contains the thiazole ring but lacks the benzothiazole moiety.
2-Aminothiazole: Similar in structure but with different substituents .
Uniqueness: N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine is unique due to the presence of both thiazole and benzothiazole rings, which confer a combination of biological activities and chemical reactivity not found in simpler analogs .
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S2/c1-8-7-16-11(14-8)6-13-12-15-9-4-2-3-5-10(9)17-12/h2-5,7H,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTMTUDGCWVGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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